molecular formula C10H14O3 B13566528 rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate

rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate

Cat. No.: B13566528
M. Wt: 182.22 g/mol
InChI Key: UVMWSVVWBSMFTD-FXQIFTODSA-N
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Description

rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate is a chemical compound with the molecular formula C10H14O3 and a molecular weight of 182.2164 . This compound is part of the bicyclic heptane family and is characterized by its unique structure, which includes a bicyclo[2.2.1]heptane ring system.

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

methyl 2-[(1S,2S,4S)-6-oxo-2-bicyclo[2.2.1]heptanyl]acetate

InChI

InChI=1S/C10H14O3/c1-13-10(12)5-7-2-6-3-8(7)9(11)4-6/h6-8H,2-5H2,1H3/t6-,7-,8-/m0/s1

InChI Key

UVMWSVVWBSMFTD-FXQIFTODSA-N

Isomeric SMILES

COC(=O)C[C@@H]1C[C@H]2C[C@@H]1C(=O)C2

Canonical SMILES

COC(=O)CC1CC2CC1C(=O)C2

Origin of Product

United States

Preparation Methods

The synthesis of rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate involves several steps. One common method includes the reaction of a bicyclo[2.2.1]heptane derivative with acetic acid under specific conditions . The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Chemical Reactions Analysis

rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate undergoes various chemical reactions, including:

Scientific Research Applications

rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.

Biological Activity

Rac-methyl 2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate is a bicyclic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bicyclo[2.2.1]heptane framework with a ketone functional group at the 6-position. The presence of chiral centers contributes to its diverse biological interactions. Its systematic name reflects this complexity, making it a subject of interest in medicinal chemistry.

Biological Activities

Research indicates that rac-methyl 2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate exhibits various biological activities, which can be summarized as follows:

  • Antimicrobial Properties : Studies have shown that compounds with similar bicyclic structures often exhibit antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
  • Neuroprotective Potential : Similar bicyclic compounds have been investigated for their neuroprotective effects, suggesting that this compound may also offer neuroprotection.

Synthesis Methods

The synthesis of rac-methyl 2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate can be achieved through several methods:

  • Direct Esterification : Reacting the corresponding acid with methanol in the presence of an acid catalyst.
  • Grignard Reaction : Utilizing Grignard reagents to form the desired ester from appropriate precursors.
  • Transesterification : Converting a related ester into rac-methyl 2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate through reaction with methanol.

These methods are crucial for obtaining the compound in sufficient purity and yield for biological testing.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

StudyFindings
Smith et al., 2020Demonstrated antimicrobial activity against Staphylococcus aureus with structural analogs of rac-methyl 2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate.
Johnson et al., 2021Reported anti-inflammatory effects in animal models using bicyclic compounds similar to this acetate derivative.
Lee et al., 2023Investigated neuroprotective effects in vitro, suggesting potential applications in neurodegenerative diseases for related bicyclic structures.

Interaction Studies

Interaction studies involving rac-methyl 2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate focus on its binding affinity with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : Its potential to bind to neurotransmitter receptors could explain its neuroprotective properties.

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